Quantified Stability Advantage: Deliquescence Relative Humidity (RH₀) Comparison of Lactose Crystalline Forms
D-Lactose monohydrate demonstrates superior moisture stability compared to its anhydrous counterparts, as evidenced by its higher deliquescence point (RH₀). This critical physical property directly impacts storage, handling, and long-term performance in solid dosage formulations. At 25°C, the monohydrate form deliquesces at 99% RH, whereas the β-anhydrate and stable α-anhydrate forms deliquesce at significantly lower humidities of 89% RH and 87% RH, respectively [1]. This higher RH₀ threshold indicates that the monohydrate form is less susceptible to moisture-induced changes, such as caking or crystal form conversion, under standard ambient and accelerated stability conditions [2].
| Evidence Dimension | Deliquescence Relative Humidity (RH₀) at 25°C |
|---|---|
| Target Compound Data | 99% RH |
| Comparator Or Baseline | β-Anhydrous lactose: 89% RH; Stable α-Anhydrous lactose: 87% RH |
| Quantified Difference | +10% to +12% RH higher threshold for deliquescence onset |
| Conditions | Dynamic vapor sorption measurement; 25°C |
Why This Matters
This quantifiable difference in hygroscopicity ensures that D-Lactose monohydrate maintains its defined physical form (e.g., particle size, flow) and chemical stability under a wider range of manufacturing and storage conditions, mitigating the risk of batch failure due to moisture uptake.
- [1] Allan, M., Mauer, L. J. RH-temperature stability diagram of α- and β-anhydrous and monohydrate lactose crystalline forms. Food Research International. 2019, 126, 108672. View Source
- [2] Listiohadi, Y. D., Hourigan, J. A., Sleigh, R. W., Steele, R. J. Moisture sorption, compressibility and caking of lactose polymorphs. International Journal of Pharmaceutics. 2008, 359(1-2), 123-134. View Source
